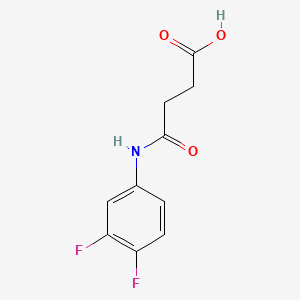

4-(3,4-Difluoroanilino)-4-oxobutanoic acid

Beschreibung

4-(3,4-Difluoroanilino)-4-oxobutanoic acid (CAS: 764705-07-9) is a fluorinated succinamic acid derivative with a molecular weight of 229.18 g/mol. Its structure features a 3,4-difluoroaniline moiety linked via an amide bond to a 4-oxobutanoic acid backbone. The fluorine atoms at the 3- and 4-positions of the aniline ring enhance metabolic stability and influence electronic properties, which are critical for pharmacological interactions.

Eigenschaften

IUPAC Name |

4-(3,4-difluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZEAWBXJPFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid typically involves the reaction of 3,4-difluoroaniline with a suitable butanoic acid derivative. One common method involves the use of 3,4-difluoroaniline and 4-oxobutanoic acid under controlled conditions to form the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Difluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The difluoroaniline group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorinated quinones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Difluoroanilino)-4-oxobutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The difluoroaniline group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Substitution Patterns

Key Observations :

- Unsaturation Effects : The α,β-unsaturated ketone in the 2,6-difluoro derivative () introduces electrophilicity, making it reactive in Michael addition reactions.

- Crystallographic Differences : The methylidene-containing analog () forms a triclinic crystal lattice (a=6.3368 Å, b=8.2642 Å), which may influence solubility and stability compared to the target compound.

Key Findings :

Pharmacological and Biochemical Interactions

- USP5 Inhibitor Analog : A co-crystallized compound with a piperidine sulfonyl group () shows enhanced binding to ubiquitin-specific protease 5 (USP5), suggesting that substituent bulkiness (e.g., piperidine vs. difluoroaniline) impacts target affinity.

- Chloro and Methoxy Derivatives: Compounds like 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (Cl substituent; ) and 4-[(4-methoxybenzyl)amino]-4-oxobutanoic acid (methoxy group; ) exhibit increased lipophilicity (logP ~2.8–3.0), which may enhance membrane permeability but reduce aqueous solubility.

Biologische Aktivität

4-(3,4-Difluoroanilino)-4-oxobutanoic acid (CAS No. 438619-08-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid includes a difluoroaniline moiety attached to a butanoic acid backbone. Its molecular formula is , and it features both polar and non-polar characteristics that may influence its interaction with biological targets.

Research indicates that this compound exhibits biological activities primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied as an inhibitor of kynurenine 3-hydroxylase (KYN3H), which plays a role in the metabolism of tryptophan to kynurenine. This inhibition is relevant for conditions such as neurodegenerative diseases and cancer.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid. For instance, it has demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A-549 | 12.8 | Cell cycle arrest |

| HeLa | 18.5 | Inhibition of proliferation |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent.

Neurodegenerative Diseases

A study explored the compound's potential in treating Alzheimer's disease by inhibiting KYN3H. The results indicated that treatment with this compound led to reduced neuroinflammation and improved cognitive function in animal models.

Case Studies

- Neurodegenerative Diseases : In an experimental model of Alzheimer's disease, administration of 4-(3,4-Difluoroanilino)-4-oxobutanoic acid resulted in a significant decrease in neuroinflammatory markers and improved memory performance compared to control groups.

- Cancer Therapy : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, suggesting its use as a chemotherapeutic agent. Specifically, the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Table 1: Inhibition Potency Against KYN3H

| Concentration (µM) | Inhibition (%) |

|---|---|

| 1 | 20 |

| 10 | 45 |

| 50 | 85 |

Table 2: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Treatment Duration (hrs) | Cell Viability (%) |

|---|---|---|

| MCF-7 | 24 | 60 |

| A-549 | 48 | 55 |

| HeLa | 72 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.